

Application Note: 4-bromo-N,N-dimethylbenzamide in Modern Synthetic Chemistry

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Compound of Interest

Compound Name: **4-bromo-N,N-dimethylbenzamide**

Cat. No.: **B097617**

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Introduction: The Versatility of a Core Synthetic Building Block

4-bromo-N,N-dimethylbenzamide is a substituted aromatic amide that has emerged as a pivotal building block in synthetic organic and medicinal chemistry. Its structure, featuring a reactive bromine atom on a phenyl ring and a stable N,N-dimethylcarboxamide group, offers a unique combination of reactivity and functionality. The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, which are fundamental for constructing complex molecular architectures.^[1]

The N,N-dimethylbenzamide moiety is a common pharmacophore found in numerous biologically active compounds, particularly in the class of Poly(ADP-ribose) polymerase (PARP) inhibitors used in oncology.^{[2][3]} This makes **4-bromo-N,N-dimethylbenzamide** an invaluable starting material for the synthesis of novel drug candidates and for building chemical libraries for high-throughput screening. This guide provides detailed experimental protocols for its use in key synthetic transformations, an explanation of the underlying chemical principles, and safety considerations for its handling.

Compound Profile and Safety

Before commencing any experimental work, a thorough understanding of the reagent's properties and hazards is essential.

Chemical and Physical Properties

Property	Value	Reference
IUPAC Name	4-bromo-N,N-dimethylbenzamide	[4]
CAS Number	18469-37-9	[4]
Molecular Formula	C ₉ H ₁₀ BrNO	[4]
Molecular Weight	228.09 g/mol	[4]
Appearance	Off-white solid	[5]
Melting Point	76-79 °C	[5]
Boiling Point	320.9 ± 25.0 °C (Predicted)	[5]
Solubility	Soluble in many organic solvents; slightly soluble in water.[6][7]	N/A

Safety and Handling

4-bromo-N,N-dimethylbenzamide is classified as an irritant and requires careful handling to minimize exposure.[4]

- Hazard Statements:

- H302: Harmful if swallowed.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

- Precautionary Measures:

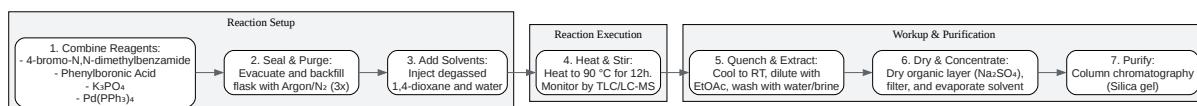
- Engineering Controls: Always handle this chemical within a certified chemical fume hood to avoid inhalation of dust or vapors.[8]
- Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[8][9]
- First Aid: In case of skin contact, wash immediately with plenty of water.[9] For eye contact, rinse cautiously with water for several minutes.[9] If inhaled, move the person to fresh air.[9] If swallowed, seek immediate medical attention.
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area, away from oxidizing agents.[8]

Application Protocol 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a Nobel Prize-winning methodology for forming carbon-carbon bonds. It is exceptionally reliable for coupling aryl halides with arylboronic acids. This protocol details the synthesis of 4-(N,N-dimethylcarbamoyl)-1,1'-biphenyl as a representative example.

Rationale and Scientific Principles

The reaction proceeds via a palladium catalytic cycle.[10] The base (in this case, potassium phosphate) is critical; it reacts with the boronic acid to form a more nucleophilic boronate species, which facilitates the key transmetalation step with the palladium complex.[11][12] The use of a biphasic solvent system like dioxane/water often accelerates the reaction.



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Caption: Workflow for Suzuki-Miyaura Coupling.

Detailed Experimental Protocol

Materials:

- **4-bromo-N,N-dimethylbenzamide** (1.0 mmol, 228.1 mg)
- Phenylboronic acid (1.2 mmol, 146.3 mg)
- Potassium phosphate (K_3PO_4) (3.0 mmol, 636.8 mg)
- Tetrakis(triphenylphosphine)palladium(0) $[Pd(PPh_3)_4]$ (0.03 mmol, 34.7 mg)
- 1,4-Dioxane, anhydrous and degassed (8 mL)
- Deionized water, degassed (2 mL)
- Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

- Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add **4-bromo-N,N-dimethylbenzamide**, phenylboronic acid, potassium phosphate, and $Pd(PPh_3)_4$.[\[11\]](#)
- Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[\[13\]](#)
- Solvent Addition: Using syringes, add the degassed 1,4-dioxane followed by the degassed water.[\[11\]](#)
- Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[\[11\]](#)
- Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL)

and transfer to a separatory funnel. Wash with water (2 x 15 mL) and then with brine (15 mL).[13]

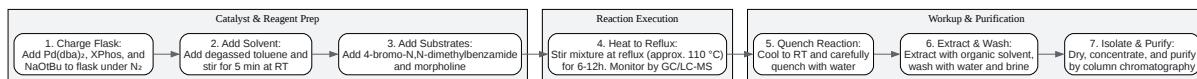
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the filtrate under reduced pressure to obtain the crude product.[13]
- Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product.

Application Protocol 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[14] It has largely replaced harsher classical methods for synthesizing aryl amines. This protocol describes the coupling of **4-bromo-N,N-dimethylbenzamide** with morpholine.

Rationale and Scientific Principles

This transformation is highly dependent on the choice of catalyst, ligand, and base. The mechanism involves the oxidative addition of the aryl bromide to the Pd(0) center, followed by coordination of the amine, deprotonation by the strong base (sodium tert-butoxide), and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[14][15] Sterically hindered phosphine ligands like XPhos are often crucial for promoting the reductive elimination step and preventing side reactions, especially with less reactive aryl halides.[16]



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Caption: Workflow for Buchwald-Hartwig Amination.

Detailed Experimental Protocol

Materials:

- **4-bromo-N,N-dimethylbenzamide** (1.0 equiv, 4.22 mmol, 962 mg)
- Morpholine (1.5 equiv, 6.33 mmol, 0.55 mL)
- Bis(dibenzylideneacetone)palladium(0) [Pd(dba)₂] (1.5 mol%, 0.0633 mmol, 36 mg)
- 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (3.0 mol%, 0.127 mmol, 60 mg)
- Sodium tert-butoxide (NaOtBu) (2.0 equiv, 8.44 mmol, 811 mg)
- Toluene, anhydrous and degassed (5 mL)
- Standard glassware for inert atmosphere reactions

Procedure:

- Catalyst Preparation: In a dry, two-necked flask under a nitrogen atmosphere, combine Pd(dba)₂, XPhos, and sodium tert-butoxide.[16]
- Solvent Addition: Add degassed toluene and stir the mixture at room temperature for 5 minutes.[16]
- Substrate Addition: Add **4-bromo-N,N-dimethylbenzamide**, followed by morpholine, to the flask in one portion.[16]
- Reaction: Heat the resulting mixture to reflux (approximately 110 °C) with vigorous stirring for 6-12 hours. Monitor the reaction's progress by GC or LC-MS.[16]
- Work-up: Once the reaction is complete, cool the flask to room temperature. Carefully quench the reaction by adding water (10 mL).
- Extraction: Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer with water (10 mL) and then brine (10 mL).[16]

- Drying and Concentration: Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.[16]
- Purification: Purify the crude product by flash column chromatography on silica gel (e.g., hexane:ethyl acetate = 9:1 to start) to afford the desired N-aryl morpholine product.[16]

Conclusion

4-bromo-N,N-dimethylbenzamide is a highly effective and versatile reagent for constructing complex organic molecules. Its utility in robust and scalable reactions like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination makes it an indispensable tool for researchers in drug discovery and materials science. The protocols provided herein are foundational and can be adapted for a wide range of coupling partners, enabling the synthesis of diverse chemical entities. Adherence to strict safety protocols is paramount for the successful and safe execution of these powerful synthetic methods.

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